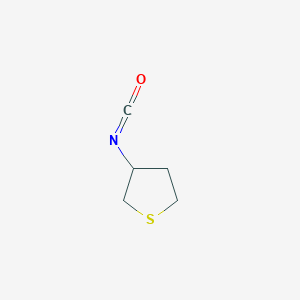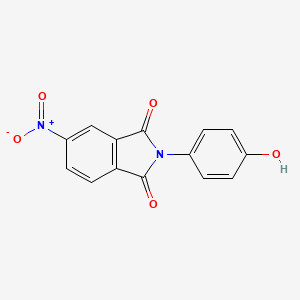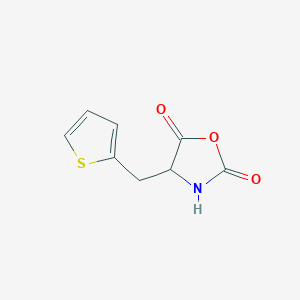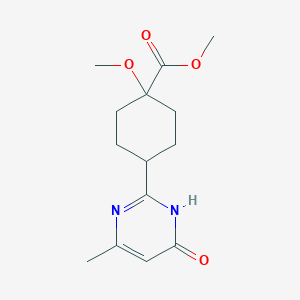
(2-Carbamoyl-phenylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-Carbamoyl-fenilsulfanyl)acético es un compuesto orgánico con la fórmula molecular C9H9NO3S. Se caracteriza por la presencia de un grupo carbamoil unido a un anillo fenilo, que está conectado a una porción de ácido acético a través de un enlace sulfanyl.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido (2-Carbamoyl-fenilsulfanyl)acético generalmente involucra la reacción del ácido 2-mercaptobenzoico con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción procede a través de la formación de un enlace tioéter entre el anillo fenilo y la porción de ácido acético. Las condiciones de reacción generalmente incluyen el reflujo de los reactivos en un solvente apropiado como el etanol o el agua durante varias horas para asegurar la conversión completa.
Métodos de producción industrial: A escala industrial, la producción del ácido (2-Carbamoyl-fenilsulfanyl)acético puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas pueden mejorar aún más la escalabilidad de la síntesis. Los métodos industriales también se enfocan en minimizar los subproductos y garantizar la pureza del producto final mediante técnicas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido (2-Carbamoyl-fenilsulfanyl)acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo carbamoil puede reducirse a una amina utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación, bajo condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Ácido nítrico para la nitración, halógenos (por ejemplo, bromo) para la halogenación.
Principales productos formados:
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Derivados nitro, compuestos halogenados.
Aplicaciones Científicas De Investigación
El ácido (2-Carbamoyl-fenilsulfanyl)acético tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y puede utilizarse en el estudio de mecanismos de reacción y cinética.
Biología: El compuesto puede utilizarse como una sonda para estudiar las interacciones enzima-sustrato y la unión proteína-ligando.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido (2-Carbamoyl-fenilsulfanyl)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo carbamoil puede formar enlaces de hidrógeno con residuos del sitio activo, mientras que el anillo fenilo puede participar en interacciones π-π con aminoácidos aromáticos. El enlace sulfanyl proporciona flexibilidad adicional y puede participar en reacciones de intercambio tiol-disulfuro, lo que influye en la actividad y especificidad general del compuesto.
Compuestos similares:
Ácido (2-Carbamoyl-feniltio)acético: Estructura similar pero con un enlace tioéter en lugar de un grupo sulfanyl.
Ácido (2-Carbamoyl-fenilsulfinil)acético: Contiene un grupo sulfinil en lugar de un grupo sulfanyl.
Ácido (2-Carbamoyl-fenilsulfonil)acético: Contiene un grupo sulfonil en lugar de un grupo sulfanyl.
Singularidad: El ácido (2-Carbamoyl-fenilsulfanyl)acético es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo sulfanyl proporciona un punto versátil para modificaciones químicas adicionales, lo que lo convierte en un intermedio valioso en la química sintética.
Comparación Con Compuestos Similares
(2-Carbamoyl-phenylthio)acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.
(2-Carbamoyl-phenylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: (2-Carbamoyl-phenylsulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-(2-carbamoylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) |
Clave InChI |
LBNICJVAACUAKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
